![molecular formula C14H18N2S B14326425 Benzo[b]thiophen-5-amine, 2-(1-piperidinylmethyl)- CAS No. 97172-46-8](/img/structure/B14326425.png)
Benzo[b]thiophen-5-amine, 2-(1-piperidinylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo[b]thiophen-5-amine, 2-(1-piperidinylmethyl)- is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is part of the benzothiophene family, which is known for its diverse applications in pharmaceuticals, materials science, and organic synthesis. The presence of the piperidinylmethyl group enhances its chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the aryne reaction with alkynyl sulfides, which allows for the formation of the benzothiophene scaffold . The reaction conditions often involve the use of o-silylaryl triflates and alkynyl sulfides in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Benzo[b]thiophen-5-amine, 2-(1-piperidinylmethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.
科学的研究の応用
Benzo[b]thiophen-5-amine, 2-(1-piperidinylmethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of Benzo[b]thiophen-5-amine, 2-(1-piperidinylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Benzo[b]thiophene: A simpler structure without the piperidinylmethyl group.
Thiophene: A related heterocycle with a sulfur atom in a five-membered ring.
Benzothiazole: Contains both sulfur and nitrogen atoms but in a different arrangement.
Uniqueness
The presence of the piperidinylmethyl group in Benzo[b]thiophen-5-amine, 2-(1-piperidinylmethyl)- enhances its chemical reactivity and potential biological activity compared to simpler benzothiophene derivatives. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
97172-46-8 |
|---|---|
分子式 |
C14H18N2S |
分子量 |
246.37 g/mol |
IUPAC名 |
2-(piperidin-1-ylmethyl)-1-benzothiophen-5-amine |
InChI |
InChI=1S/C14H18N2S/c15-12-4-5-14-11(8-12)9-13(17-14)10-16-6-2-1-3-7-16/h4-5,8-9H,1-3,6-7,10,15H2 |
InChIキー |
NITRGJVFBJCZRU-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CC2=CC3=C(S2)C=CC(=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


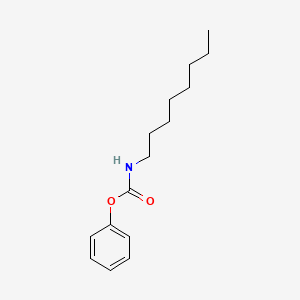
![4-[2-(Dimethylamino)ethyl]-1H-indol-6-ol](/img/structure/B14326350.png)
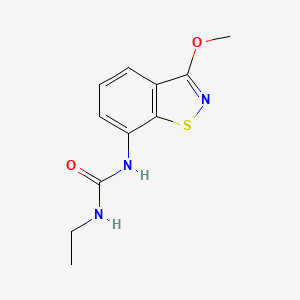
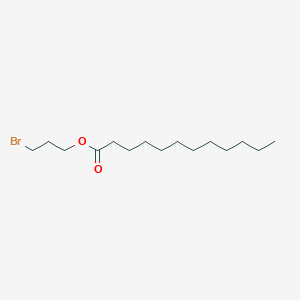
![4-[5-(4-Fluoro-3-phenoxyphenyl)-2-methylpentan-2-yl]phenol](/img/structure/B14326355.png)
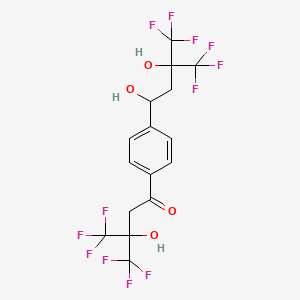

![5,6-Diphenyl-3-{2-[(prop-2-yn-1-yl)oxy]phenyl}-1,2,4-triazine](/img/structure/B14326386.png)
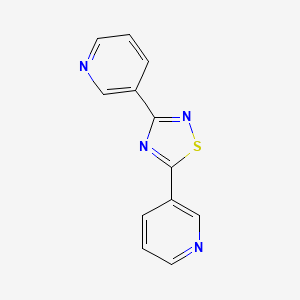
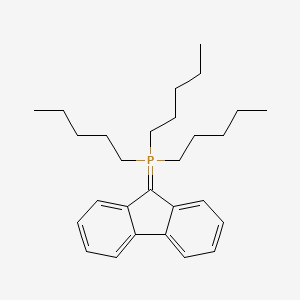
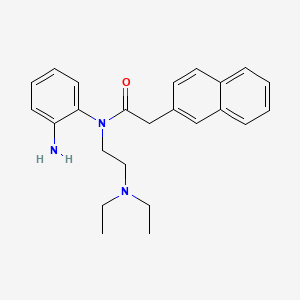
![[1-(Ethenyloxy)-2,2-dimethylpropyl]benzene](/img/structure/B14326414.png)
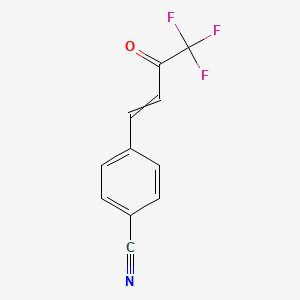
![2,6-Diphenyl[1,3,2]oxazastibolo[2,3-b][1,3,2]oxazastibole](/img/structure/B14326433.png)
